molecular formula C19H16N2O3S B2384015 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 554404-30-7

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2384015
CAS No.: 554404-30-7
M. Wt: 352.41
InChI Key: BIFSOUIPRXMJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of sulfonamide compounds and has been found to exhibit potent biological activity against various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylquinoline-2-thiol with chloroacetyl chloride to form 2-(4-methylquinolin-2-yl)sulfanylacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic effects in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogenic organisms and cancer cells. By binding to these targets, it disrupts their normal function, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid
  • **4-hydroxy-2-quinolones
  • **Benzoic acid derivatives

Uniqueness

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid stands out due to its unique combination of a quinoline ring and a benzoic acid moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFSOUIPRXMJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.